Methyl 2-methyl-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

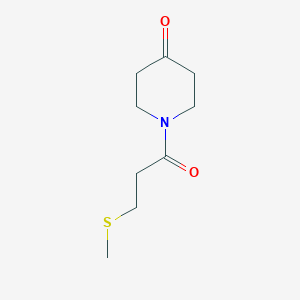

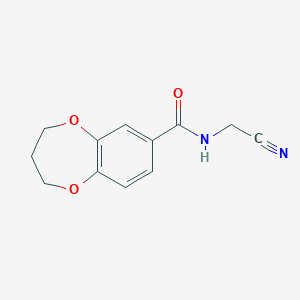

“Methyl 2-methyl-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate” is a chemical compound with the CAS Number: 7442-52-6 . It has a molecular weight of 204.23 . The compound is a solid at 20 degrees Celsius .

Molecular Structure Analysis

The linear formula of “this compound” is C12H12O3 . For a more detailed molecular structure, you may refer to resources like PubChem or other chemical databases.Physical And Chemical Properties Analysis

“this compound” is a solid at 20 degrees Celsius . It has a molecular weight of 204.23 . The compound has a melting point of 68 °C and a boiling point of 132 °C/0.5 mmHg .Aplicaciones Científicas De Investigación

Synthesis of Tetrahydronaphthalene Derivatives : A study by Göksu et al. (2003) describes a synthesis method starting from naphthalene-2,3-diol, leading to various tetrahydronaphthalene derivatives, including 2-amino-1,2,3,4-tetrahydronaphthalene-6,7-diol. This process involves methylation, Friedel-Crafts acylation, and other steps, demonstrating the compound's role in synthesizing complex organic structures (Göksu, Kazaz, Sütbeyaz, & SeÇen, 2003).

Preparation and Diels–Alder Reactions : Research by Boger and Mullican (2003) explores the preparation and inverse-electron-demand Diels–Alder reaction of an electron-deficient diene. This study highlights the compound's utility in facilitating Diels-Alder reactions, which are crucial in synthesizing cyclic compounds (Boger & Mullican, 2003).

Photoreaction with Amines : Hasegawa (1997) investigated the photoreaction of related compounds with amines, leading to various ring expansion products. This showcases the compound's potential in photoinduced electron transfer processes (Hasegawa, 1997).

Regioselectivity in Bromination : Pankratov et al. (2004) focused on the regioselectivity of bromination of tetrahydronaphthalene derivatives. Their findings have implications for chemical synthesis, particularly in the precise functionalization of organic molecules (Pankratov, Fedotova, Barabanova, Alyonkina, & Eliseev, 2004).

Synthesis of Lactams : A study by Grecian and Aubé (2007) details the synthesis of N-substituted lactam using an intramolecular Schmidt reaction, indicating the compound's role in forming nitrogen-containing rings, crucial in many pharmaceuticals (Grecian & Aubé, 2007).

Crystal Structure Analysis : Research by Kaiser et al. (2023) examines the crystal structures of two tetrahydronaphthalenes obtained during synthesis efforts, providing valuable information for understanding molecular configurations in chemical synthesis (Kaiser, Weil, Gärtner, & Enev, 2023).

Synthesis of Salen Ligands and Complexes : A study by Cívicos, Coimbra, and Costa (2017) explored the solvent-free synthesis of Salen ligands and complexes, demonstrating the compound's utility in oxidation reactions and catalysis (Cívicos, Coimbra, & Costa, 2017).

Safety and Hazards

Propiedades

IUPAC Name |

methyl 2-methyl-1-oxo-3,4-dihydronaphthalene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O3/c1-13(12(15)16-2)8-7-9-5-3-4-6-10(9)11(13)14/h3-6H,7-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNKMQHVHFCYAFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2=CC=CC=C2C1=O)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(dipropylsulfamoyl)benzamide](/img/structure/B2726427.png)

![methyl 4-{[(4-methyl-5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzenecarboxylate](/img/structure/B2726429.png)

![(2E)-3-{4-methoxy-3-[(4-methyl-1H-pyrazol-1-yl)methyl]phenyl}acrylic acid](/img/structure/B2726437.png)

![1-(3,4-difluorobenzoyl)-N-[2-(trifluoromethoxy)phenyl]azetidine-3-carboxamide](/img/structure/B2726439.png)

![Sodium;5-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-1,3,4-thiadiazole-2-carboxylate](/img/structure/B2726440.png)